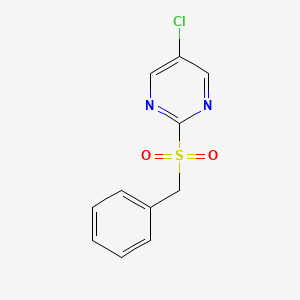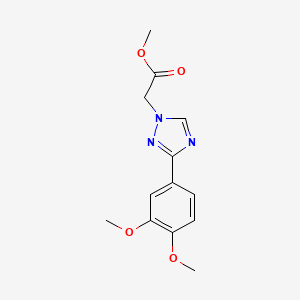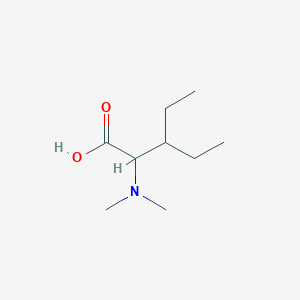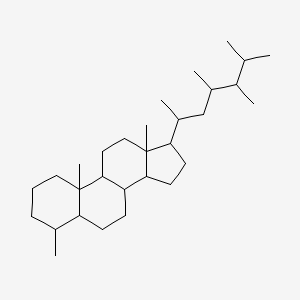
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a complex peptide composed of several amino acids. Let’s break down its structure:
H: Represents the N-terminal hydrogen atom.
DL-Lys: Refers to the amino acid lysine, which contains both the D- and L-enantiomers.
DL-Glu: Stands for glutamic acid, again with both D- and L-forms.
DL-Ala: Represents alanine, once more with both enantiomers.
DL-Glu: Another glutamic acid residue.
OH: Indicates the C-terminal hydroxyl group.
This compound is intriguing due to its chiral complexity, as it incorporates both D- and L-amino acids. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Vorbereitungsmethoden
The synthetic routes for H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH involve coupling the individual amino acids in a stepwise manner. These reactions typically occur in solution or solid-phase peptide synthesis. The specific reaction conditions depend on the protecting groups used for each amino acid side chain. Industrial production methods may involve large-scale solid-phase synthesis or fermentation processes.
Analyse Chemischer Reaktionen
Types of Reactions::
Coupling Reactions: Used to link amino acids together. Common coupling agents include carbodiimides (e.g., EDC) and HOBt.
Deprotection Reactions: Removal of protecting groups from side chains during peptide assembly.
Purification: Techniques like HPLC or preparative chromatography are employed to isolate the desired peptide.
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).
Deprotecting Agents: TFA (trifluoroacetic acid), TMSBr (trimethylsilyl bromide).
Purification: Reverse-phase HPLC, preparative chromatography.
Major Products:: The final product is H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, a peptide with a specific sequence of amino acids.
Wissenschaftliche Forschungsanwendungen
Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and cellular signaling pathways.
Medicine: Potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.
Industry: Peptide-based materials, diagnostics, and biotechnology.
Wirkmechanismus
The compound’s mechanism of action depends on its specific context. It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is unique due to its chiral complexity, similar compounds include other peptides with diverse amino acid sequences. Examples include linear or cyclic peptides, antimicrobial peptides, and bioactive molecules.
Eigenschaften
CAS-Nummer |
6693-54-5 |
|---|---|
Molekularformel |
C24H40N6O12 |
Molekulargewicht |
604.6 g/mol |
IUPAC-Name |
2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid |
InChI |
InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42) |
InChI-Schlüssel |
JXJLTZQPTPRSOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)



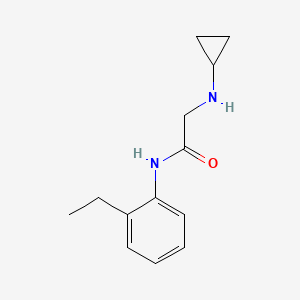
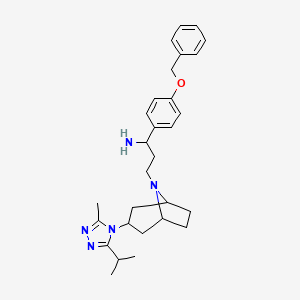
![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
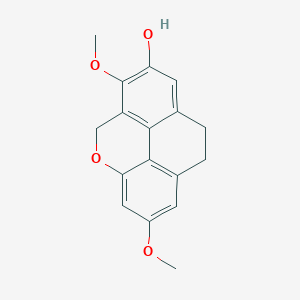
![4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B12107993.png)
